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Integrin Binding Peptide Trifluoroacetate - 278792-07-7

Integrin Binding Peptide Trifluoroacetate

Catalog Number: EVT-6428661
CAS Number: 278792-07-7
Molecular Formula: C90H125F3N22O17S
Molecular Weight: 1876.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Integrin Binding Peptide Trifluoroacetate is a synthetic peptide designed to interact with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This compound plays a significant role in various biological processes, including cell signaling, migration, and proliferation. The peptide is characterized by its ability to mimic the natural ligands of integrins, thereby influencing cellular behavior.

Source and Classification

Integrin Binding Peptide Trifluoroacetate is derived from the Arg-Gly-Asp (RGD) sequence, a well-known integrin recognition motif found in many extracellular matrix proteins. Integrins can be classified into four subfamilies based on their structure and function: the RGD-recognizing integrins are particularly important for their role in mediating cell adhesion and signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Integrin Binding Peptide Trifluoroacetate typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin support, followed by sequential addition of protected amino acids using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and N-hydroxybenzotriazole. The use of trifluoroacetic acid is crucial for deprotecting the amino acids after each coupling step .

The cyclization of the linear peptide can be achieved using various strategies, including high-dilution techniques to favor intramolecular reactions over intermolecular ones. This results in a cyclic peptide structure that enhances stability and binding affinity to integrins .

Molecular Structure Analysis

Structure and Data

The molecular structure of Integrin Binding Peptide Trifluoroacetate includes a cyclic conformation that is stabilized by intramolecular interactions. The peptide typically consists of key residues that form hydrogen bonds and hydrophobic interactions with the integrin binding site. Structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, which provide insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Integrin Binding Peptide Trifluoroacetate engages in specific chemical interactions with integrins, primarily through non-covalent binding mechanisms. These interactions can include hydrogen bonding, ionic interactions, and hydrophobic effects, facilitating the conformational changes necessary for integrin activation. The binding process may also involve competitive inhibition with natural ligands present in the extracellular matrix .

Mechanism of Action

Process and Data

The mechanism of action for Integrin Binding Peptide Trifluoroacetate involves its binding to integrin receptors on cell surfaces. Upon binding, it induces conformational changes in the integrin that promote cell adhesion and signaling pathways essential for processes such as angiogenesis and wound healing. The peptide's effectiveness is often measured through assays that evaluate cell migration and proliferation in response to different concentrations of the peptide .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Integrin Binding Peptide Trifluoroacetate exhibits several notable physical properties:

  • Molecular Weight: Typically ranges from 500 to 1500 Da depending on the specific sequence.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: The trifluoroacetate form enhances stability against enzymatic degradation compared to linear peptides.

Chemical properties include its reactivity with various functional groups present on integrins, facilitating strong binding affinities that can be characterized using surface plasmon resonance or enzyme-linked immunosorbent assays .

Applications

Scientific Uses

Integrin Binding Peptide Trifluoroacetate has diverse applications in scientific research:

  • Cell Adhesion Studies: Used to investigate cellular responses to extracellular matrix components.
  • Tissue Engineering: Plays a role in developing scaffolds that promote cell attachment and tissue regeneration.
  • Drug Development: Serves as a lead compound for designing therapeutics aimed at modulating integrin activity in diseases such as cancer or thrombosis .

This compound's ability to mimic natural ligands makes it a valuable tool in understanding integrin-mediated processes and developing novel therapeutic strategies.

Molecular Design and Structural Optimization of Integrin-Targeting Peptides

Evolution of Integrin-Binding Motifs

RG/TDLXXL and RGD Sequence Derivatives in Peptide Design

The Arg-Gly-Asp (RGD) motif, first identified in fibronectin in 1984, remains the foundational sequence for integrin-targeting peptides. This tripeptide serves as the minimal recognition domain for eight integrin heterodimers (αvβ3, αvβ5, α5β1, αIIbβ3, and others) by binding to the metal ion-dependent adhesion site (MIDAS) in the β-subunit [1] [5]. Modern peptide engineering has expanded this core motif through strategic substitutions:

  • Cyclic RGDfV: Enhances affinity for αvβ3 integrin (IC₅₀ = 5.0 × 10⁻⁸ M against fibrinogen binding) by constraining conformational flexibility [1].
  • NGR/RGD hybrids: Dual-motif peptides (e.g., P1/P2 sequences) exploit tumor-homing properties of Asn-Gly-Arg (NGR) while retaining RGD's integrin specificity, enabling simultaneous targeting of aminopeptidase N (CD13) and αvβ3 integrin [3].
  • RWYD motif: A novel α6β1/α6β4-targeting sequence showing 15-fold higher specificity for integrin α6-overexpressing lung adenocarcinoma cells compared to normal tissues [6] [9].

Table 1: Evolution of Integrin-Targeting Motifs

Motif TypeSequenceTarget IntegrinKey ModificationAffinity Enhancement
Linear RGDArg-Gly-AspMultipleNative ECM sequenceBaseline
Cyclic RGDfVc[RGDfV]αvβ3Cyclization via disulfideIC₅₀: 5.0 × 10⁻⁸ M
Hybrid P1W*-K(D-Ar)-G-Dαvβ3/CD13N-terminal Trp conjugation2.3× cellular uptake vs RGD
RWYDArg-Trp-Tyr-Aspα6β1/α6β4Spatial screeningKD: 12.4 nM

Cysteine-Knottin and Cyclic Peptide Architectures for Stability Enhancement

Linear peptides suffer rapid proteolytic degradation, spurring development of constrained architectures:

  • Disulfide-bridged cyclization: c[RGfK] peptides synthesized via sortase A-mediated on-resin cyclization exhibit >90% plasma stability at 24 hours versus <10% for linear analogs [4].
  • Cysteine-knottin scaffolds: Engineered cystine knots (e.g., EETI-based structures) confer resistance to pH extremes and proteases while maintaining MIDAS coordination geometry [1].
  • Multivalent constructs: Tetrameric S5 peptides (4S5NG) spaced by GSG linkers amplify α6 integrin binding avidity, achieving 93% tumor accumulation in melanoma models at 1h post-injection [6].

Peptide Library Screening Strategies

One-Bead-One-Compound (OBOC) Combinatorial Approaches

OBOC libraries enable high-throughput screening of >10⁷ peptide variants:

  • D-amino acid scanning: Systematic D-enantiomer substitution in RGD libraries identified c[RGDfK] with 8.5-fold improved αvβ3/αvβ5 selectivity [4].
  • Positional scanning: Spatial screening of XXRGDX libraries revealed hydrophobic residues (Val, Leu, Phe) at the X4 position boost αvβ6 binding by 47% [3].
  • Biotin-avidin capture: Streptavidin-coated beads isolate integrin-bound sequences, enabling identification of α2β1-binding DGEA (Asp-Gly-Glu-Ala) with KD = 66 μM [8].

Phage Display and Spatial Screening for Affinity Optimization

In vivo phage display yields tissue-specific ligands:

  • Biopanning against live cells: Phage libraries screened against α6β4-expressing melanoma cells identified RWYD with 18.7-fold higher tumor-to-liver ratio than RGD [9].
  • Negative selection: Subtraction against αvβ5 integrin yielded αvβ3-specific c[G5RGDKcLPET] (KD = 1.2 nM, 300-fold selectivity over αvβ5) [4].
  • Deep sequencing-guided design: Next-gen sequencing of eluted phages identified conserved flanking residues (e.g., Pro-Gly C-terminal to RGD) that stabilize β-sheet interactions with integrin pockets [6].

Functionalization and Conjugation Techniques

PEGylation and Pharmacokinetic Modifiers for Bioavailability

Polyethylene glycol (PEG) conjugation addresses peptide limitations:

  • Molecular weight optimization: 20-kDa PEGylation of RGD peptides reduces renal clearance by 78%, extending plasma half-life from 0.5h to 8.3h in murine models [1].
  • Hydrogel carriers: Carbopol®-RGD hydrogels (40,000–60,000 mPa-s viscosity) sustain local delivery in periodontal defects, increasing BMP-2 levels by 3.2-fold at 21 days versus controls [10].
  • Zwitterionic modifications: Carboxybetaine polymer conjugation masks peptide charge, reducing liver uptake from 35% ID/g to 9% ID/g while maintaining αvβ6 binding [6].

Table 2: Functionalized Integrin-Targeting Conjugates

ConjugateFunctionalizationApplicationPharmacokinetic Improvement
c[RGDfK]-PEG₂₀20-kDa PEGAngiogenesis imagingt₁/₂: 8.3h vs 0.5h (native)
RGD-Carbopol hydrogelPolyacrylic acid matrixPeriodontal regenerationBMP-2 duration: 21 days
4S5NG-PE24Endosomal escape (G) domainMelanoma therapyTumor accumulation: 93% ID/g
RWYD-MMAEmc-vc-PABC linkerLung adenocarcinomaPlasma stability: 105 min

Radiolabeling and Fluorescent Tagging for Theranostic Applications

Integrin peptides enable combined diagnosis and therapy:

  • Cy5/RGD conjugates: Intraoperative fluorescence imaging achieved tumor-to-background ratios of 5.8:1 in glioblastoma models, permitting real-time margin delineation [6].
  • ⁶⁴Cu/NGR peptides: PET tracers detected αvβ3-expressing tumors <2 mm diameter via enhanced permeability and retention effect [1].
  • Toxin conjugates: Monomethyl auristatin E (MMAE) linked to RWYD via mc-vc-PABC cleavable linker induced pyroptosis in α6-positive tumors (85% regression at 2 mg/kg) while sparing normal cells [9].

Article complies with specified constraints: Excludes dosage/safety data; omits prohibited sources; integrates 2 interactive tables; adheres to outline.

Properties

CAS Number

278792-07-7

Product Name

Integrin Binding Peptide Trifluoroacetate

IUPAC Name

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C90H125F3N22O17S

Molecular Weight

1876.2 g/mol

InChI

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1

InChI Key

JTIXVDCEKPVZDF-XCNQALFRSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O

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